N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

Catalog No.
S11857650
CAS No.
M.F
C11H10ClNO3S2
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamid...

Product Name

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

Molecular Formula

C11H10ClNO3S2

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C11H10ClNO3S2/c1-16-10-5-4-8(12)7-9(10)13-18(14,15)11-3-2-6-17-11/h2-7,13H,1H3

InChI Key

MMJOVSNRWRTEMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CS2

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound featuring a sulfonamide functional group attached to a thiophene ring, which is further substituted with a 5-chloro-2-methoxyphenyl moiety. This compound belongs to the broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring enhances its potential pharmacological properties, making it an interesting subject for research.

Typical of sulfonamides and thiophenes. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for modifications that can enhance biological activity.
  • Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures by linking with other aryl or alkenyl groups .
  • Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions, enabling further derivatization and functionalization.

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer research. Sulfonamides are known for their antibacterial properties, and compounds similar to N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide have been shown to inhibit various enzymes critical for bacterial growth. Additionally, studies have indicated potential anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

The synthesis of N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide typically involves several steps:

  • Formation of the Thiophene Ring: Initial synthesis may involve the preparation of a thiophene derivative through methods such as cyclization of appropriate precursors.
  • Sulfonation: The thiophene ring can be sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide functionality.
  • Amination: The final step involves the reaction of the sulfonated thiophene with 5-chloro-2-methoxyaniline under acidic or basic conditions to form the desired sulfonamide .

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antibiotics or anticancer agents.
  • Biochemical Research: Studying enzyme inhibition mechanisms, particularly carbonic anhydrase and urease inhibitors .
  • Material Science: Investigating its properties for use in organic electronics or as a dye.

Studies on N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide often focus on its interactions with biological targets. Notably, its mechanism of action may involve binding to specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. Molecular docking studies have been employed to predict its binding affinities and interactions with target proteins, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-Chloro-N-(4-methylphenyl)thiophene-2-sulfonamideSimilar thiophene and sulfonamide structureAntimicrobial
N-(4-fluorophenyl)thiophene-2-sulfonamideDifferent aryl substituent but same core structureAnticancer
N-(3-nitrophenyl)thiophene-2-sulfonamideContains a nitro group instead of chloroAntimicrobial
N-(4-bromophenyl)thiophene-3-sulfonamideBrominated phenyl group; altered position on thiopheneAnticancer

Uniqueness

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide is unique due to its specific combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring, which may influence its solubility and biological activity compared to similar compounds. The position of these substituents also affects its interaction with biological targets, potentially leading to distinct pharmacological profiles.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.9790632 g/mol

Monoisotopic Mass

302.9790632 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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